

# In vitro assays for measuring Cytisine's effect on dopamine release

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Cytisine**  
Cat. No.: **B100878**

[Get Quote](#)

## Application Notes & Protocols

### Introduction: Cytisine and the Dopaminergic System

**Cytisine** is a plant-derived alkaloid that has long been used as a smoking cessation aid, particularly in Eastern Europe.<sup>[1][2]</sup> Its therapeutic effect stems from its specific interaction with the brain's reward pathways, which are heavily modulated by the neurotransmitter dopamine.

**Cytisine** acts as a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs), with a particularly high affinity for the  $\alpha 4\beta 2$  subtype.<sup>[2][3][4][5]</sup> These receptors are prominently expressed on the presynaptic terminals of dopaminergic neurons in key brain regions like the ventral tegmental area (VTA) and nucleus accumbens.<sup>[6][7]</sup>

Activation of these presynaptic nAChRs facilitates the release of dopamine.<sup>[8][9]</sup> As a partial agonist, **cytisine**'s mechanism is twofold:

- Agonist Action: It weakly stimulates the  $\alpha 4\beta 2$  nAChRs, causing a modest release of dopamine. This action is sufficient to alleviate the withdrawal symptoms and cravings experienced during smoking cessation.<sup>[2][5]</sup>
- Antagonist Action: By occupying the receptor's binding site, it effectively competes with and blocks nicotine (a full agonist) from exerting its much stronger dopamine-releasing effect, thereby reducing the rewarding sensation of smoking.<sup>[10]</sup>

Understanding and quantifying **cytisine**'s dose-dependent effect on dopamine release is crucial for developing new smoking cessation therapies and exploring its potential in other neurological conditions like Parkinson's disease.[11][12] This document provides a comprehensive guide to the selection, implementation, and interpretation of in vitro assays designed for this purpose.

## The Scientific Rationale: Selecting the Right In Vitro System

The choice of an in vitro model is the most critical decision in designing an experiment. It dictates the physiological relevance, throughput, and complexity of the assay. The primary goal is to utilize a system that endogenously expresses the target receptor ( $\alpha 4\beta 2$  nAChR) and possesses the cellular machinery for dopamine synthesis, storage, and release.

| In Vitro Model               | Description                                                       | Advantages                                                                                                           | Disadvantages                                                                                                    |
|------------------------------|-------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|
| PC12 Cell Line               | Rat adrenal pheochromocytoma origin.                              | Easy to culture, robust, synthesizes and releases dopamine.[13][14]<br>Excellent for high-throughput screening. [15] | Non-neuronal origin, may not perfectly replicate synaptic release mechanisms.                                    |
| SH-SY5Y Cell Line            | Human neuroblastoma origin.                                       | Human origin, can be differentiated into a more mature neuronal phenotype.                                           | Dopamine synthesis can be lower than in PC12 cells; differentiation is required.                                 |
| Primary Dopaminergic Neurons | Dissected from embryonic rodent midbrain.[16]                     | Highest physiological relevance, represent native neuronal circuitry.                                                | Technically demanding to culture, ethical considerations, potential for batch-to-batch variability.[16] [17][18] |
| hPSC-derived Neurons         | Differentiated from human pluripotent stem cells (iPSCs or ESCs). | Human origin, patient-specific models possible, high physiological relevance.[19][20]                                | Expensive, long differentiation protocols, complex culture requirements. [21]                                    |

For initial screening and pharmacological characterization of compounds like **cytisine**, the PC12 cell line offers a validated, efficient, and cost-effective starting point.[14][22] For more detailed mechanistic studies or validation, primary dopaminergic neurons are the preferred model.[23]

## Visualizing the Mechanism and Workflow

To contextualize the protocols, it is essential to visualize both the underlying biological pathway and the general experimental process.



[Click to download full resolution via product page](#)

Caption: **Cytisine**'s partial agonism at the  $\alpha 4\beta 2$  nAChR.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for measuring dopamine release.

# Dopamine Detection Methodologies: A Comparative Overview

Once dopamine is released into the extracellular medium (i.e., the cell culture supernatant), it must be accurately quantified. Several robust methods are available, each with distinct advantages.

| Method             | Principle                                                                                                                                                  | Temporal Resolution                          | Sensitivity                                 | Throughput    | Best For                                                                                                                                             |
|--------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------|---------------------------------------------|---------------|------------------------------------------------------------------------------------------------------------------------------------------------------|
| HPLC-ECD           | Chromatographic separation followed by electrochemical detection of dopamine. <a href="#">[24]</a> <a href="#">[25]</a>                                    | Low (minutes per sample)                     | Very High (femtomolar) <a href="#">[26]</a> | Low to Medium | Accurate, quantitative measurement of endpoint dopamine concentration s. <a href="#">[19]</a>                                                        |
| ELISA              | Competitive immunoassay using a dopamine-specific antibody. <a href="#">[27]</a> <a href="#">[28]</a>                                                      | Low (endpoint)                               | High (picogram/mL) <a href="#">[29]</a>     | High          | Batch processing of many samples for endpoint quantification. <a href="#">[30]</a>                                                                   |
| Luminescence Assay | Enzymatic oxidation of dopamine produces H <sub>2</sub> O <sub>2</sub> , which drives a light-emitting reaction. <a href="#">[15]</a> <a href="#">[31]</a> | Medium (real-time possible in plate readers) | High                                        | Very High     | High-throughput screening (HTS) of compound libraries. <a href="#">[22]</a>                                                                          |
| FSCV               | Electrochemical technique applying a rapid voltage ramp to a carbon-fiber microelectrode to oxidize                                                        | Very High (sub-second) <a href="#">[34]</a>  | High (nanomolar) <a href="#">[35]</a>       | Low           | Real-time monitoring of dopamine release dynamics from single cells or cell clusters. <a href="#">[36]</a> <a href="#">[37]</a> <a href="#">[38]</a> |

dopamine.

[32][33]

---

For most drug development applications involving dose-response curves, ELISA and HPLC-ECD provide the necessary sensitivity and quantitative power for endpoint measurements. Luminescence assays are ideal for initial large-scale screening.

## Protocol 1: High-Throughput Screening Using PC12 Cells and ELISA

This protocol is designed for efficiently determining the EC<sub>50</sub> (half-maximal effective concentration) of **cytisine**-induced dopamine release.

### 1. Materials and Reagents

- PC12 cell line (ATCC® CRL-1721™)
- Cell Culture Medium: RPMI-1640, 10% horse serum, 5% fetal bovine serum (FBS), 1% penicillin-streptomycin.
- Poly-L-lysine (PLL) coated 96-well cell culture plates.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological salt solution.
- Stimulation Buffer: Assay Buffer containing a high concentration of potassium chloride (e.g., 56 mM KCl, with adjusted NaCl to maintain osmolarity).
- **Cytisine** stock solution (in water or DMSO).
- Dopamine ELISA Kit (e.g., Abcam ab285238, Eagle Biosciences EA608/96, or similar).[28]
- Microplate reader capable of absorbance measurement at 450 nm.

### 2. Step-by-Step Methodology

#### Day 1: Cell Plating

- Culture PC12 cells to ~80% confluence in T-75 flasks.
- Aspirate the medium, wash with PBS, and detach cells using a cell scraper or gentle trypsinization.
- Resuspend cells in fresh culture medium and perform a cell count.
- Seed the cells into a PLL-coated 96-well plate at a density of 50,000 to 80,000 cells per well in 100  $\mu$ L of medium.
  - Causality Check: This density ensures a robust, detectable level of dopamine release while avoiding overgrowth that can alter cell physiology.
- Incubate for 24-48 hours at 37°C, 5% CO<sub>2</sub>.

#### Day 2: Dopamine Release Assay

- Prepare serial dilutions of **cytisine** in Assay Buffer. A typical concentration range to test would be from 1 nM to 100  $\mu$ M. Also prepare a "vehicle control" (Assay Buffer with DMSO, if used) and a "positive control" (a known full agonist like nicotine).
- Gently aspirate the culture medium from the 96-well plate.
- Wash each well twice with 100  $\mu$ L of pre-warmed (37°C) Assay Buffer. This step removes background dopamine and serum components.
- Add 50  $\mu$ L of the appropriate **cytisine** dilution or control to each well.
- Incubate the plate at 37°C for 15-30 minutes.
- Initiate dopamine release by adding 50  $\mu$ L of pre-warmed Stimulation Buffer to each well. The final KCl concentration will be half of the stock (e.g., 28 mM). For basal release wells, add 50  $\mu$ L of normal Assay Buffer.
  - Self-Validation: Including both basal (no stimulation) and maximal (high K<sup>+</sup> with no drug) release controls is critical to define the assay window.

- Incubate for 5-10 minutes at 37°C. This short duration captures the initial phase of release without significant dopamine metabolism.
- Carefully collect the entire 100 µL of supernatant from each well and transfer to a new 96-well plate or microcentrifuge tubes.
- Immediately place samples on ice or freeze at -80°C to prevent dopamine degradation.

#### Day 2/3: Dopamine Quantification by ELISA

- Thaw samples on ice if frozen.
- Perform the Dopamine ELISA according to the manufacturer's specific protocol.[\[27\]](#) This typically involves:
  - Adding standards and samples to the antibody-coated plate.
  - Incubating with a biotinylated detection antibody and then an HRP-conjugate.
  - Washing between steps to remove unbound reagents.
  - Adding a TMB substrate to develop a colorimetric signal.
  - Stopping the reaction and reading the absorbance at 450 nm.

#### 3. Data Analysis

- Calculate dopamine concentrations for each sample using the standard curve generated from the ELISA.
- Normalize the data: Subtract the average basal release from all stimulated values. The result from the "vehicle control + stimulation" can be set as 100% response for partial agonist calculations.
- Plot the dopamine concentration (or % of maximal release) against the logarithm of the **cytisine** concentration.

- Fit the data to a four-parameter logistic (4PL) curve to determine the EC<sub>50</sub> and the E<sub>max</sub> (maximal effect). The E<sub>max</sub> for **cytisine** should be significantly lower than that of a full agonist like nicotine, confirming its partial agonist activity.[1]

## Protocol 2: Physiologically-Relevant Measurement Using Primary Neurons and HPLC-ECD

This protocol provides a more definitive, quantitative assessment of **cytisine**'s effects in a model that closely mimics the native central nervous system.

### 1. Materials and Reagents

- Primary dopaminergic neuron culture reagents (e.g., Neurobasal medium, B-27 supplement, glutamine, growth factors).[17]
- Timed-pregnant mice (E13.5) or rats (E14.5).
- Dissection tools, dissecting microscope.
- PLL/Laminin-coated 24-well plates.[18]
- All buffers and solutions as described in Protocol 1.
- HPLC system equipped with a C18 reverse-phase column and an electrochemical detector (ECD).[24]
- Mobile phase (e.g., a proprietary mix or a buffer of sodium phosphate, EDTA, 1-octanesulfonic acid, and methanol, pH adjusted).
- Dopamine standards for HPLC.

### 2. Step-by-Step Methodology

#### Part A: Culture of Primary Dopaminergic Neurons

- Prepare culture plates by coating with PLL followed by laminin, as this provides a better substrate for neuronal attachment and growth.[17][18]

- Following approved institutional animal care guidelines, dissect the ventral mesencephalon from E13.5-E14.5 rodent embryos.[18][39]
- Dissociate the tissue enzymatically (e.g., with papain) and mechanically to obtain a single-cell suspension.[23]
- Plate the cells onto the coated 24-well plates at a density of  $2 \times 10^5$  to  $5 \times 10^5$  cells/cm<sup>2</sup>.[17]
- Culture the neurons for 7-10 days in vitro (DIV) to allow for maturation and development of synaptic machinery. Confirm the presence of dopaminergic neurons via immunocytochemistry for Tyrosine Hydroxylase (TH).[16][17]

#### Part B: Dopamine Release and Sample Collection

- The dopamine release experiment (steps 1-9 in Protocol 1, Day 2) is performed identically, but using the 24-well plates containing the primary neurons.
- After collecting the supernatant, add a lysis buffer (e.g., 0.1 M perchloric acid) to the wells to lyse the cells and stabilize intracellular dopamine. This allows for normalization of released dopamine to the total dopamine content per well.

#### Part C: Dopamine Quantification by HPLC-ECD

- Set up the HPLC-ECD system according to the manufacturer's instructions. The ECD potential should be optimized for dopamine detection (typically +0.6 to +0.8 V).
- Create a standard curve by injecting known concentrations of dopamine (e.g., from 1 pg to 100 ng).
- Inject a fixed volume (e.g., 20  $\mu$ L) of each collected supernatant sample into the HPLC system.
- Record the chromatogram. Dopamine will elute at a characteristic retention time. The peak area is directly proportional to the dopamine concentration.
  - Trustworthiness: The combination of retention time and electrochemical signature provides high specificity for dopamine, avoiding confusion with other catecholamines or

metabolites.[\[25\]](#)[\[40\]](#)

### 3. Data Analysis

- Quantify dopamine in each sample by comparing its peak area to the standard curve.
- Normalize the amount of released dopamine to the total protein content or total dopamine content (supernatant + cell lysate) for each well.
- Perform dose-response analysis as described in Protocol 1 to determine **cytisine**'s EC<sub>50</sub> and E<sub>max</sub> in a primary neuronal system.

## References

- Title: Partial agonists for  $\alpha 4\beta 2$  nicotinic receptors stimulate dopaminergic neuron firing with relatively enhanced maximal effects Source: National Institutes of Health (NIH) URL:[\[Link\]](#)
- Title: Relationship: Dopamine and **Cytisine** Source: Caring Sunshine URL:[\[Link\]](#)
- Title: Modulation of dopamine release by nicotinic acetylcholine receptors Source: Consensus URL:[\[Link\]](#)
- Title: Nicotinic acetylcholine receptor subunits and dopamine modul
- Title: Preparation of Primary Cultured Dopaminergic Neurons from Mouse Brain Source: Springer Protocols URL:[\[Link\]](#)
- Title: Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors Source: National Institutes of Health (NIH) URL:[\[Link\]](#)
- Title: Dopamine ELISA Kit (A75362) Source: Antibodies.com URL:[\[Link\]](#)
- Title: Nicotinic receptors regulate the dynamic range of dopamine release in vivo Source: American Physiological Society URL:[\[Link\]](#)
- Title: Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection Source: National Institutes of Health (NIH) URL:[\[Link\]](#)
- Title: Cortical, Striatal and Dopaminergic Neurons Cultures Protocol Source: protocols.io URL:[\[Link\]](#)
- Title: Nicotinic Acetylcholine Receptors Interact with Dopamine in Induction of Striatal Long-Term Depression Source: Journal of Neuroscience URL:[\[Link\]](#)
- Title: Fast-scan cyclic voltammetry - Wikipedia Source: Wikipedia URL:[\[Link\]](#)
- Title: A convenient, high-throughput method for enzyme-luminescence detection of dopamine released from PC12 cells Source: PubMed URL:[\[Link\]](#)
- Title: Video: Primary Culture of Mouse Dopaminergic Neurons Source: JoVE URL:[\[Link\]](#)
- Title: Primary Culture of Mouse Dopaminergic Neurons Source: National Institutes of Health (NIH) URL:[\[Link\]](#)

- Title: Dopamine ELISA Kit Source: Eagle Biosciences URL:[Link]
- Title: CC4, a dimer of **cytisine**, is a selective partial agonist at  $\alpha 4\beta 2/\alpha 6\beta 2$  nAChR with improved selectivity for tobacco smoking cessation Source: National Institutes of Health (NIH) URL:[Link]
- Title: The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum Source: National Institutes of Health (NIH) URL:[Link]
- Title: Enhanced Dopamine Sensitivity Using Steered Fast-Scan Cyclic Voltammetry Source: ACS Omega URL:[Link]
- Title: Measuring dopamine release in human-derived iPSCs using High-Performance Liquid Chromatography (HPLC) coupled to Electrochemical Detection (ECD) Source: Aligning Science Across Parkinson's URL:[Link]
- Title: 'Real time' measurement of dopamine release in an in vitro model of neostri
- Title: In vitro assays for the functional characterization of the dopamine transporter (DAT) Source: National Institutes of Health (NIH) URL:[Link]
- Title: In vivo modulation of dopaminergic nigrostriatal pathways by **cytisine** derivatives: implications for Parkinson's Disease Source: PubMed URL:[Link]
- Title: Ultra-Sensitive Dopamine ELISA kit I Cited in 40 papers Source: Immusmol URL:[Link]
- Title: In vitro modeling of the human dopaminergic system using spatially arranged ventral midbrain–striatum–cortex assembloids Source: ResearchG
- Title: Applying a Fast-Scan Cyclic Voltammetry to Explore Dopamine Dynamics in Animal Models of Neuropsychi
- Title: Pre-clinical properties of the  $\alpha 4\beta 2$  nicotinic acetylcholine receptor partial agonists varenicline, **cytisine** and dianicline translate to clinical efficacy for nicotine dependence Source: PubMed Central URL:[Link]
- Title: Fundamentals of fast-scan cyclic voltammetry for dopamine detection Source: RSC Publishing URL:[Link]
- Title: Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors Source: MDPI URL:[Link]
- Title: Benefits of using HPLC-ECD for Neurotransmitter Detection Source: Amuza Inc URL: [Link]
- Title: The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review Source: OUCI URL:[Link]
- Title: **Cytisine**, a Partial Agonist of  $\alpha 4\beta 2$  Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors Source: PubMed Central URL:[Link]
- Title: Benefits using HPLC-ECD for neurotransmitter detection Source: YouTube URL:[Link]

- Title: An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection Source: PubMed Central URL:[Link]
- Title: The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review Source: PubMed Central URL:[Link]
- Title: Dopamine Detection from PC12 Cells with a Carbon-fiber Microelectrode Controlled by a Homemade System Source: DergiPark URL:[Link]
- Title: Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors Source: ACS Chemical Neuroscience URL:[Link]
- Title: Computational models of dopamine release measured by fast scan cyclic voltammetry in vivo Source: PNAS Nexus | Oxford Academic URL:[Link]
- Title: What is the mechanism by which **cytisine** (nicotinic receptor partial agonist)
- Title: Effects of (-)-nicotine, (-)-**cytisine**, (()-8, and 1 on dopamine...

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Partial agonists for  $\alpha 4\beta 2$  nicotinic receptors stimulate dopaminergic neuron firing with relatively enhanced maximal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. CC4, a dimer of cytisine, is a selective partial agonist at  $\alpha 4\beta 2/\alpha 6\beta 2$  nAChR with improved selectivity for tobacco smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytisine, a Partial Agonist of  $\alpha 4\beta 2$  Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. consensus.app [consensus.app]
- 7. consensus.app [consensus.app]
- 8. journals.physiology.org [journals.physiology.org]
- 9. jneurosci.org [jneurosci.org]

- 10. researchgate.net [researchgate.net]
- 11. In vivo modulation of dopaminergic nigrostriatal pathways by cytisine derivatives: implications for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Smoking Cessation Drug Cytisine May Treat Parkinson's in Women | Vulcanchem [vulcanchem.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation of Primary Cultured Dopaminergic Neurons from Mouse Brain | Springer Nature Experiments [experiments.springernature.com]
- 17. Derivation and Culture of Dopaminergic Neurons (from Midbrains of Rodents) | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Video: Primary Culture of Mouse Dopaminergic Neurons [jove.com]
- 19. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 20. An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors | MDPI [mdpi.com]
- 23. Primary Culture of Mouse Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Benefits of using HPLC-ECD for Neurotransmitter Detection [amuzainc.com]
- 25. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. Dopamine ELISA Kit (A75362) [antibodies.com]
- 28. eaglebio.com [eaglebio.com]
- 29. Ultra-Sensitive Dopamine ELISA kit | Cited in 40 papers [immusmol.com]
- 30. Dopamine ELISA Kits [thermofisher.com]
- 31. A convenient, high-throughput method for enzyme-luminescence detection of dopamine released from PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Fast-scan cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 34. Fundamentals of fast-scan cyclic voltammetry for dopamine detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 35. pubs.acs.org [pubs.acs.org]
- 36. 'Real time' measurement of dopamine release in an in vitro model of neostriatal ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. mdpi.com [mdpi.com]
- 38. academic.oup.com [academic.oup.com]
- 39. Cortical, Striatal and Dopaminergic Neurons Cultures Protocol [protocols.io]
- 40. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and... [ouci.dntb.gov.ua]
- To cite this document: BenchChem. [In vitro assays for measuring Cytisine's effect on dopamine release]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b100878#in-vitro-assays-for-measuring-cytisine-s-effect-on-dopamine-release>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)